7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine
Description
7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine is a heterocyclic compound featuring a pyrrolizine core fused with a triazole moiety via an ethynyl linker. Pyrrolizine derivatives are known for their conformational rigidity and bioactivity, particularly in neurological and anticancer research . The triazole group enhances metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug design .
Properties
CAS No. |
651314-26-0 |
|---|---|
Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
8-[2-(1H-1,2,4-triazol-5-yl)ethynyl]-1,2,3,5,6,7-hexahydropyrrolizine |
InChI |
InChI=1S/C11H14N4/c1-4-11(5-2-8-15(11)7-1)6-3-10-12-9-13-14-10/h9H,1-2,4-5,7-8H2,(H,12,13,14) |
InChI Key |
DSWZTZKVUQZHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)C#CC3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine typically involves the formation of the triazole ring followed by its attachment to the hexahydro-1H-pyrrolizine scaffold. The synthetic route may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Attachment to Hexahydro-1H-pyrrolizine: The triazole ring is then linked to the hexahydro-1H-pyrrolizine core via an ethynyl group, often using palladium-catalyzed coupling reactions under specific conditions
Chemical Reactions Analysis
7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Coupling Reactions: The ethynyl group allows for coupling reactions, such as Sonogashira coupling, to form more complex structures
Scientific Research Applications
7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industrial Applications: Its unique chemical structure makes it a candidate for use in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, potentially inhibiting their activity. This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The Cambridge Structural Database (CSD) contains over 500,000 entries (as of 2010 projections), including pyrrolizine and triazole derivatives . Key analogues include:
Key Observations :
- Bioactivity : Unlike pyrazole-thiophene derivatives (e.g., 7a, 7b), which exhibit antimicrobial properties , the triazole-pyrrolizine hybrid may target neurological pathways due to the triazole’s ability to cross the blood-brain barrier.
- Synthesis: The pyrazole-thiophene compounds () use malononitrile or ethyl cyanoacetate with sulfur, whereas triazole-pyrrolizine synthesis likely requires alkyne-azide cycloaddition (e.g., Click chemistry).
Crystallographic and Computational Analysis
SHELX software () is widely used for small-molecule crystallography, including pyrrolizine derivatives. For example, SHELXL-refined structures of similar compounds show bond-length accuracies of ±0.01 Å, critical for validating the triazole-pyrrolizine conformation . Computational models predict that the ethynyl group reduces steric hindrance, enabling tighter binding to enzymes like acetylcholinesterase compared to bulkier analogues.
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